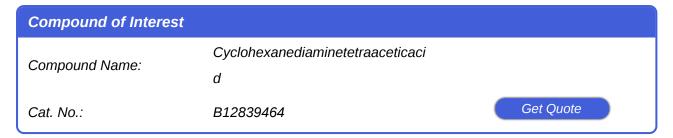


Application Notes and Protocols for CDTA-based MRI Contrast Agents

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-Cyclohexanediaminetetraacetic acid (CDTA) as a chelating agent for the development of magnetic resonance imaging (MRI) contrast agents. This document details the synthesis, characterization, and evaluation of CDTA-based contrast agents, with a focus on iron(III) complexes as potential alternatives to gadolinium-based contrast agents (GBCAs).

Introduction to CDTA in MRI Contrast Agents

CDTA is a multidentate ligand capable of forming stable complexes with paramagnetic metal ions, which are the active components of MRI contrast agents. These agents work by shortening the T1 relaxation time of nearby water protons, thereby enhancing the signal intensity in T1-weighted images. While gadolinium (Gd³+) has been the most commonly used metal ion, concerns about its toxicity and retention in the body have spurred research into alternatives[1][2]. Iron(III) (Fe³+), being an endogenous and less toxic metal, complexed with chelators like CDTA, presents a promising alternative[3]. Fe(III)-CDTA has been shown to be a viable T1 contrast agent with stability that is orders of magnitude higher than some gadolinium-based agents[4].

Quantitative Data Summary



The following tables summarize key quantitative data for CDTA-based and other relevant MRI contrast agents.

Table 1: T1 Relaxivity of Various Metal-CDTA Complexes and Derivatives

Compound	Magnetic Field (T)	Medium	Temperatur e (°C)	T1 Relaxivity (r¹) (mM ⁻¹ s ⁻¹)	Reference
[Fe(tCDTA)]-	0.94	Water	37	2.2	[3]
[Fe(tCDTA)] ⁻	1.5	Water	37	2.1	[3]
[Fe(tCDTA)]-	3.0	Water	37	2.0	[3]
[Fe(tCDTA)] ⁻	7.0	Water	37	1.9	[3]
[Fe(en-tCDTA)]+	3.0	Water (pH 7.4)	37	0.82	[5]
[Fe(en-tCDTA)]+	3.0	Water (pH 6.0)	37	~2.5	[5]
[Fe(trans-1,4-diaminocyclohexane-tCDTA)]+	3.0	Water	37	3.4	[3]
[Fe(trans-1,4-diaminocyclo hexane-tCDTA-dimer)]	3.0	Water	37	6.8	[3]
[Mn(CDTA)] ²⁻	0.47	Buffer	25	3.65	[6]
[Mn(4-HET- CDTA)] ²⁻	0.47	Buffer	25	4.56	[6]
Fe-CDTA	9.4	Blood Serum	Room Temp	2.2	[7]
Gd-DTPA	1.5	Plasma	37	~4-5	[1]



Table 2: Stability and Kinetic Parameters of Metal-CDTA Complexes

Complex	Log K (Stability Constant)	Dissociation Half- life (t ₁ / ₂) (pH 7.4, 25°C)	Reference
[Mn(CDTA)] ²⁻	14.32	12.1 hours	[6]
[Mn(4-HET-CDTA)] ²⁻	13.80	16.2 hours	[6]
[Fe(III)-GLDA]	15.27	Not Reported	[8]
[Fe(III)-HIDS]	14.96	Not Reported	[8]

Experimental Protocols Synthesis of CDTA-based Contrast Agents

This protocol describes a general two-step method for synthesizing derivatives of Fe(III)-tCDTA, which can be adapted for other metals and amines[3].

A. Synthesis of tCDTA-monoanhydride (tCDTA-MA)

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), suspend trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (tCDTA) in acetic anhydride.
- Addition of Pyridine: Add pyridine to the suspension and stir the mixture at room temperature.
- Reaction Monitoring: Monitor the reaction progress until the tCDTA is consumed (e.g., by TLC or NMR of a small, quenched aliquot).
- Purification: Upon completion, filter the reaction mixture to remove any dianhydride byproduct. The filtrate contains the tCDTA-monoanhydride. This can be used directly in the next step or further purified.
- B. Coupling of tCDTA-MA with Amines



- Reaction Setup: In a separate flask under an inert atmosphere, dissolve the desired amine (e.g., ethylenediamine for en-tCDTA) in a suitable solvent like dimethyl sulfoxide (DMSO).
- Amine Addition: Slowly add the tCDTA-MA solution to the amine solution over several hours while stirring.
- Reaction: Allow the reaction to proceed overnight at room temperature.
- Purification: Purify the resulting CDTA derivative using semi-preparative high-performance liquid chromatography (HPLC)[3][9].
- Characterization: Confirm the structure and purity of the synthesized chelator using mass spectrometry and NMR spectroscopy[3][10].
- C. Complexation with Iron(III)
- Dissolution: Dissolve the purified CDTA derivative in water.
- Metal Addition: Add an equimolar amount of a ferric salt (e.g., FeCl₃) to the solution.
- pH Adjustment: Adjust the pH of the solution to neutral (pH ~7) using a suitable base (e.g., NaOH).
- Purification: Remove any unchelated metal ions by passing the solution through a chelating resin (e.g., Chelex 100)[11].
- Final Product: Lyophilize the purified solution to obtain the solid Fe(III)-CDTA derivative.

In Vitro Characterization

A. Relaxivity Measurement

- Sample Preparation: Prepare a series of dilutions of the contrast agent in the desired medium (e.g., deionized water, saline, or serum) with varying concentrations[5].
- MRI Acquisition: Acquire T1 relaxation time measurements for each sample using a clinical or preclinical MRI scanner at the desired magnetic field strength and temperature[12]. A



common sequence is an inversion recovery spin-echo or a saturation recovery spin-echo sequence with multiple inversion/saturation times.

- Data Analysis: Plot the inverse of the measured T1 values (1/T1, the relaxation rate R1) against the concentration of the contrast agent.
- Relaxivity Calculation: The slope of the resulting linear plot represents the T1 relaxivity (r1) in units of mM⁻¹s⁻¹[13].

B. Kinetic Stability Analysis

Spectrophotometric Assay: The kinetic stability can be assessed by monitoring the
transmetalation of the iron from the CDTA complex to another ligand that forms a colored
complex with iron, or by observing changes in the UV-Vis spectrum of the Fe-CDTA complex
over time under challenging conditions (e.g., in the presence of competing metal ions or at
low pH)[3].

C. Redox Properties using Cyclic Voltammetry

- Electrochemical Cell Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire)[14][15].
- Sample Preparation: Prepare a solution of the Fe(III)-CDTA complex in a suitable electrolyte solution (e.g., aqueous buffer with a supporting electrolyte like KCl).
- Measurement: Perform cyclic voltammetry by scanning the potential between defined limits and recording the resulting current. This provides information on the redox potential of the Fe(III)/Fe(II) couple in the complex.

In Vivo Evaluation in Animal Models

- Animal Model: Use appropriate animal models, such as mice or rats, often with induced
 pathologies like tumors to assess contrast enhancement in diseased tissue[16][17]. All
 animal procedures must be approved by an institutional animal care and use committee.
- Contrast Agent Administration: Administer the contrast agent intravenously, typically through a tail vein or retro-orbital injection, at a specified dose (e.g., 0.1 mmol/kg)[18].



- MRI Acquisition: Acquire T1-weighted MR images before and at multiple time points after the contrast agent injection to observe the dynamic contrast enhancement[16].
- Image Analysis: Analyze the signal intensity changes in regions of interest (e.g., tumor, kidney, liver, muscle) over time to evaluate the pharmacokinetics and contrast-enhancing properties of the agent[19].

Toxicity Assessment

- Acute Toxicity: Determine the median lethal dose (LD50) by administering escalating doses
 of the contrast agent to animals and observing for adverse effects and mortality over a
 specified period[4].
- Biocompatibility Assays: Perform in vitro cytotoxicity assays using relevant cell lines (e.g., endothelial cells, kidney cells) to assess the impact on cell viability[17].
- Histopathology: After in vivo studies, collect major organs (kidney, liver, spleen, etc.) for histological analysis to identify any signs of tissue damage or inflammation[2][20].

Visualizations Mechanism of T1 Contrast Enhancement



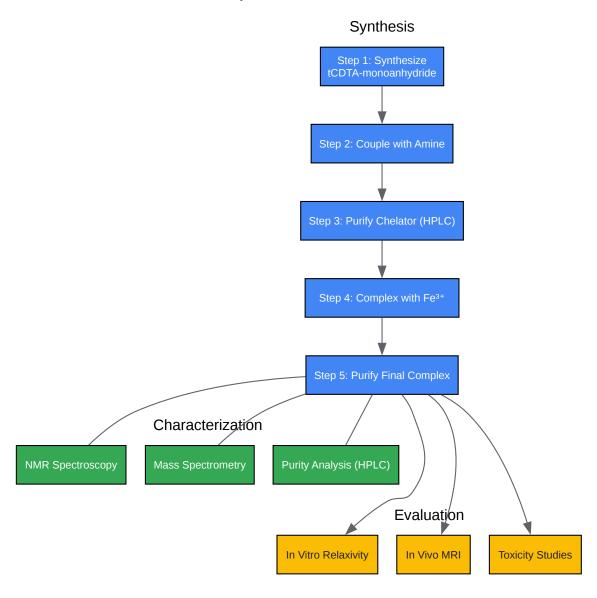
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Caption: How CDTA-based contrast agents enhance T1-weighted MRI images.

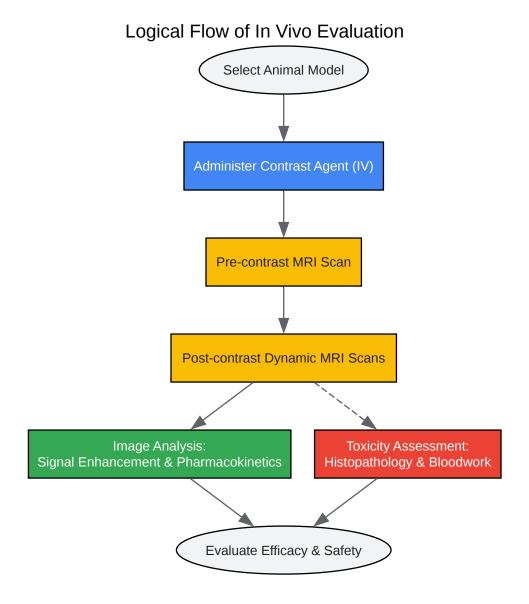
Experimental Workflow for Synthesis and Characterization



Workflow: Synthesis and Characterization







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Methodological & Application





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